N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide
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Overview
Description
N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position of the benzoxazole ring and a prop-2-enamide group attached to the nitrogen atom. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringThe final step involves the reaction of the benzoxazole derivative with acryloyl chloride to introduce the prop-2-enamide group .
Chemical Reactions Analysis
N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The double bond in the prop-2-enamide group can undergo addition reactions with electrophiles or nucleophiles
Scientific Research Applications
N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Medicine: It has potential anticancer properties and is being investigated for its use in cancer therapy.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, increasing its potency. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide can be compared with other benzoxazole derivatives such as:
2-Aryl benzoxazoles: These compounds have similar antimicrobial and anticancer properties but lack the fluorine atom, which may reduce their potency.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a different substitution pattern and is used in the synthesis of paliperidone, an antipsychotic drug.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities, including anticancer and antimicrobial properties .
This compound stands out due to its unique combination of a fluorine atom and a prop-2-enamide group, which enhances its biological activity and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-2-10(15)13-6-11-14-8-5-7(12)3-4-9(8)16-11/h2-5H,1,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLJAEJVQGGXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC2=C(O1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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